Me-Tet-PEG4-Maleimide
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Overview
Description
Me-Tet-PEG4-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains four polyethylene glycol (PEG) units and features a tetrazine group capable of engaging in a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups . The maleimide group in this compound is known to degrade in aqueous media and has been utilized in drug delivery studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-Maleimide involves the functionalization of a PEG4 linker with a tetrazine group and a maleimide group. The maleimide group is typically introduced through a reaction with maleic anhydride, while the tetrazine group is incorporated via a reaction with a tetrazine derivative . The reaction conditions often involve the use of dimethylformamide (DMF) or dimethylsulfoxide (DMSO) as solvents, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG4-Maleimide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form stable covalent linkages.
Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include tetrazine derivatives, maleic anhydride, and thiol-containing compounds.
Conditions: The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Scientific Research Applications
Me-Tet-PEG4-Maleimide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Me-Tet-PEG4-Maleimide involves its ability to form stable covalent linkages through the iEDDA reaction and thiol-maleimide reaction. The tetrazine group reacts with strained alkenes to form stable covalent bonds, while the maleimide group reacts with free sulfhydryls to form thioether bonds . These reactions enable the compound to serve as an effective linker in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-Maleimide: Similar in structure and function, used in click chemistry and bioconjugation.
Tetrazine-PEG4-Maleimide: Another variant with similar applications in bioconjugation and labeling.
Uniqueness
Me-Tet-PEG4-Maleimide is unique due to its specific combination of a tetrazine group and a maleimide group, which allows it to participate in both iEDDA and thiol-maleimide reactions. This dual reactivity makes it a versatile linker for various scientific and industrial applications .
Properties
Molecular Formula |
C28H37N7O8 |
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Molecular Weight |
599.6 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C28H37N7O8/c1-21-31-33-28(34-32-21)23-4-2-22(3-5-23)20-30-25(37)9-12-40-14-16-42-18-19-43-17-15-41-13-10-29-24(36)8-11-35-26(38)6-7-27(35)39/h2-7H,8-20H2,1H3,(H,29,36)(H,30,37) |
InChI Key |
BVOFTZSBTIJMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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